molecular formula Na2S<br>HNa2S+ B031361 Sodium sulfide CAS No. 1313-82-2

Sodium sulfide

Cat. No. B031361
CAS RN: 1313-82-2
M. Wt: 78.05 g/mol
InChI Key: VDQVEACBQKUUSU-UHFFFAOYSA-M
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Description

Sodium sulfide is an inorganic chemical compound with the formula Na2S. It is a strong alkaline solution and when exposed to moist air, it smells like rotten eggs . It is a white to yellow crystalline material dissolved in water, flammable, and can explode on rapid heating or when shocked .


Synthesis Analysis

Another synthesis method involves the reaction of hydrogen sulfide with dissolved sodium alkoxide and recovered through solvent evaporation . Sodium can also combine with sulfur to form Sodium Sulfide as per the reaction Na + S = Na2S .


Molecular Structure Analysis

Sodium sulfide adopts the antifluorite structure, which means that the Na+ centers occupy sites of the fluoride in the CaF2 framework, and the larger S2- occupy the sites for Ca2+ . The molecule is formed by two sodium cations Na+ and one sulfur anion S2- .


Chemical Reactions Analysis

Sodium sulfide dissolves in water and forms the ions it needs. The following is the reaction: Na2S + H2O → 2 Na+ + HS – + OH – . When heated, it quickly oxidized to generate sodium carbonate and sulphur dioxide: 2Na2S + 3O2 + 2CO2 → 2Na2CO3 + 2SO2 .


Physical And Chemical Properties Analysis

Sodium sulfide is colorless, hygroscopic, and has a rotten egg-like odor. Its density is 1.856 g/mL or 1.58 g/mL in its pentahydrate form. Sodium sulfide’s melting point is 1176 °C and it is partially soluble in water. It is slightly soluble in ethanol and insoluble in ether .

Scientific Research Applications

  • In Flotation and Ore Processing : Sodium sulfide effectively depresses bismuthinite in flotation separation, enhancing the industrial application in separating molybdenite from bismuthinite (Liu et al., 2021). Additionally, it plays a crucial role in the flotation of oxidized copper, lead, and zinc ores, particularly important for oxidized lead and copper ores (Malghan, 1986).

  • In Electrochemical Applications : Sodium sulfide inhibits tin electrochemical migration in chloride-containing thin electrolyte layers, a significant factor in electronics (Liao et al., 2017). It's also used in sodium ion batteries as a sacrificial material, simplifying construction and reducing manufacturing costs (Pan et al., 2019).

  • In Organic Chemistry : It selectively reduces aromatic nitro groups in the presence of secondary aliphatic ones (Huber et al., 1988).

  • In Energy Storage : Sodium sulfide is used in sodium sulfur batteries, showing promising potential for stationary energy storage (Wen et al., 2008). Uniform iron sulfide-carbon nanospheres have been researched for their high capacity and cycling stability in sodium-iron sulfide batteries, presenting a promising candidate for stationary energy storage (Wang et al., 2015).

  • In Environmental Remediation : Its application enhances soil heavy metal immobilization and improves the growth of plants in polluted soils, making it suitable for lead-zinc remediation (Zhang et al., 2020). Additionally, adding sodium sulfide to certain bacteria can significantly improve heavy metal removal efficiency, offering potential for pollution prevention and control (Li et al., 2019).

Safety And Hazards

Sodium sulfide is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, and is toxic if swallowed or in contact with skin . It is advised to avoid contact with skin, eyes, and clothing, and to not breathe dusts or mists .

properties

IUPAC Name

disodium;sulfanide
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InChI

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1
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InChI Key

VDQVEACBQKUUSU-UHFFFAOYSA-M
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Canonical SMILES

[Na+].[Na+].[SH-]
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Molecular Formula

HNa2S+
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Molecular Weight

79.06 g/mol
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Physical Description

Sodium sulfide, anhydrous is a yellow to brick red crystalline mass or fused solid with an odor of rotten eggs. If exposed to moist air it is liable to spontaneous heating and may cause ignition of nearby combustible material. It absorbs moisture from the air., Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White to yellow crystals; Llight tan, yellow, or brick-red lumps or flakes; Deliquescent; [CHEMINFO] Crystals with odor of rotten eggs; [MSDSonline], WHITE-TO-YELLOW HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name SODIUM SULFIDE, ANHYDROUS
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Boiling Point

Very high (USCG, 1999)
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Solubility

Slightly soluble in alcohol; insoluble in ether., Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).
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Density

1.856 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.856 @ 14 °C/4 °C, 1.86 g/cm³
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Mechanism of Action

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi.
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Product Name

Sodium sulfide

Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES, CUBIC CRYSTALS OR GRANULES, AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS, Yellow or brick-red lumps or flakes or deliquescent crystals., White to pink, crystalline solid.

CAS RN

1313-82-2
Record name SODIUM SULFIDE, ANHYDROUS
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Melting Point

1180 °C (IN VACUO)
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Synthesis routes and methods I

Procedure details

This slight excess of sodium hydroxide will tend to preclude the formation of sodium bisulfide and sodium bicarbonate. Alternatively, if no excess is present, then theoretically sodium bisulfide and sodium bicarbonate could be produced along with sodium sulfide and sodium carbonate.
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Synthesis routes and methods II

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (116 grams, 1.48 moles) in the form of hydrated flakes (193 grams, 60%) into 385 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (241 grams, 1.48 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer, immediately after the addition of 1.7 grams of a 10% aqueous solution of methyltrioctylammonium chloride to the 5-liter flask. The addition of the octanoyl chloride was completed over the course of 1.8 hours with a final temperature of 13° C. The content of the 5-liter flask was kept between 8 and 19° C. during the course of the addition. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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116 g
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Synthesis routes and methods III

Procedure details

A nominal 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (ca. 166 grams, 2.12 moles) in the form of hydrated flakes (276 grams, ca. 60%) into 552 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (345 grams, 2.12 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9.5° C. the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer. No phase transfer catalyst was added. The addition of the octanoyl chloride was completed over the course of 2 hours with a final temperature of 14° C. The content of the 5-liter flask was kept between 8 and 12° C. during the course of the addition. A pH measurement, using pH paper, revealed that the solution was alkaline. Additional octanoyl chloride was added dropwise (totaling 15 additional grams) to the stirred solution until a neutral pH reading was obtained. The content of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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166 g
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345 g
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Synthesis routes and methods IV

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (ca. 428 grams, 5.49 moles) in the form of hydrated flakes (714 grams, ca. 60%) into 1430 grams of water in a 5-liter round-bottomed flask. This solution was then cooled by means of an ice-water bath and converted to an aqueous solution of sodium hydrosulfide by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A portion (163 grams, 0.77 mole) of this sodium hydrosulfide solution was removed. A dropping funnel was charged with octanoyl chloride (794 grams, 4.88 moles). With the temperature of the sodium hydrosulfide solution in the 5-liter flask at 9° C., the addition of the octanoyl chloride to the 5-liter flask was begun with stirring of the contents of the 5-liter flask with a mechanical stirrer. No phase transfer catalyst was added. The addition of the octanoyl chloride was completed over the course of 6.3 hours with a final temperature of 10° C. The contents of the 5-liter flask was kept between 8 and 10° C. during the course of the addition. At this point, a pH measurement, using pH paper, revealed that the solution was alkaline. Additional octanoyl chloride was added dropwise (totaling 15 additional grams) to the stirred solution until a neutral pH reading was obtained. The contents of the 5-liter flask was then allowed to reach ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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794 g
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Synthesis routes and methods V

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (39 grams, 0.5 moles) in the form of hydrated flakes (65 grams, 60%) into 130 grams of water in a 1-liter round-bottomed flask. This solution was then converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (81.3 grams, 0.5 moles). The temperature of the sodium hydrosulfide solution in the 1-liter flask measured 29.7° C. The addition of the octanoyl chloride to the 1-liter flask was begun with stirring of the contents of the 1-liter flask with a mechanical stirrer, immediately after the addition of 1 gram of a concentrated aqueous solution of methyltrioctylammonium chloride to the 1-liter flask. Hydrogen sulfide was liberated during the addition of the octanoyl chloride. After the completion of the addition of the octanoyl chloride, the contents of the 1-liter flask were cooled to ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
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